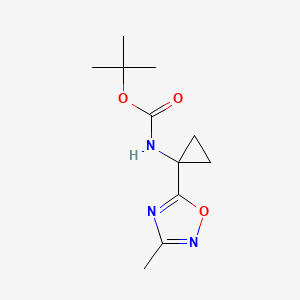
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate
Descripción general
Descripción
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.
Biochemical Pathways
. More research is needed to fully understand the biochemical pathways this compound affects.
Result of Action
Actividad Biológica
Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group linked to a cyclopropyl moiety substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group. Its molecular formula is , which contributes to its distinct chemical behavior and biological interactions.
The precise mechanism of action for this compound remains largely uncharacterized. However, based on structural analogs within the oxadiazole family, it is hypothesized that the compound may exert biological effects through:
- Hydrogen Bonding : Interactions with target proteins or enzymes via hydrogen bonds.
- Hydrophobic Interactions : The hydrophobic nature of the tert-butyl group may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 10.38 | Induction of apoptosis |
| Similar Oxadiazole Derivative | U937 (leukemia) | 0.48 | Caspase activation |
Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. For instance, research has shown that certain oxadiazole compounds can arrest cell proliferation at the G1 phase and increase p53 expression levels, leading to enhanced apoptotic signaling pathways .
Antimicrobial Activity
The biological activity of oxadiazoles extends beyond anticancer properties; they also exhibit antimicrobial effects . Compounds structurally related to this compound have demonstrated efficacy against various microbial strains.
Case Studies
Case Study 1: Anticancer Efficacy
In a comparative study involving several oxadiazole derivatives, one derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells. This study emphasized the importance of substituent groups on the oxadiazole ring in enhancing biological activity .
Case Study 2: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) analysis revealed that modifications to the oxadiazole moiety significantly impacted biological efficacy. For instance, electron-withdrawing groups at specific positions enhanced cytotoxicity against cancer cell lines .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption profiles and moderate metabolic stability. Toxicological assessments are crucial for determining safe dosage ranges in potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXKDTZTGUVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CC2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














